N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
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Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . The tert-butyl group and the pentanamide group are attached to this core.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidine core followed by the attachment of the tert-butyl and pentanamide groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolo[3,4-d]pyrimidine core with the tert-butyl and pentanamide groups attached. The presence of nitrogen in the heterocyclic core and the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The pyrazolo[3,4-d]pyrimidine core might undergo reactions with electrophiles or nucleophiles depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit src-family tyrosine kinases . These kinases play a crucial role in cellular signal transduction, controlling cell growth, differentiation, migration, and immune response .
Mode of Action
The compound acts as a potent, reversible, ATP-competitive inhibitor . It competes with ATP for binding to the kinase, thus preventing the phosphorylation process that is essential for the kinase’s activity . This results in the inhibition of the kinase and the downstream signaling pathways it controls .
Biochemical Pathways
Src-family tyrosine kinases, which this compound potentially targets, are involved in numerous cellular pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . Inhibition of these kinases can disrupt these pathways, leading to various downstream effects such as reduced cell proliferation and migration .
Pharmacokinetics
Similar compounds have been found to be cell-permeable , suggesting that this compound may also be able to cross cell membranes and reach its intracellular targets. The compound’s bioavailability, distribution, metabolism, and excretion remain unknown.
Result of Action
Given its potential inhibitory effect on src-family tyrosine kinases, it may lead to reduced cell proliferation and migration, and potentially induce apoptosis .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-5-6-7-11(20)17-18-9-15-12-10(13(18)21)8-16-19(12)14(2,3)4/h8-9H,5-7H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIXGLUQUWHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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